Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI)
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Overview
Description
Bicyclo[221]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) is an organic compound with the molecular formula C10H17N It is a bicyclic amine, characterized by a norbornane skeleton with a methylene group and two methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) typically involves the Diels-Alder reaction, followed by amination. The Diels-Alder reaction between a diene and a dienophile forms the norbornane skeleton. Subsequent functionalization introduces the methylene and amine groups. Specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-Amino-3,3-dimethylbutan-2-one: Another amine with a similar structure but different functional groups.
Camphene: A bicyclic compound with a similar norbornane skeleton but lacking the amine group.
Uniqueness
Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI) is unique due to its combination of a norbornane skeleton with a methylene and amine group. This unique structure imparts specific chemical properties and reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
150963-99-8 |
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Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptan-1-amine |
InChI |
InChI=1S/C10H17N/c1-7-8-4-5-10(11,6-8)9(7,2)3/h8H,1,4-6,11H2,2-3H3 |
InChI Key |
DMELIBGVYFEADI-UHFFFAOYSA-N |
SMILES |
CC1(C(=C)C2CCC1(C2)N)C |
Canonical SMILES |
CC1(C(=C)C2CCC1(C2)N)C |
Synonyms |
Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene- (9CI) |
Origin of Product |
United States |
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